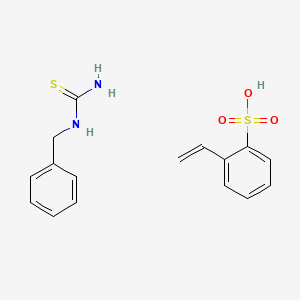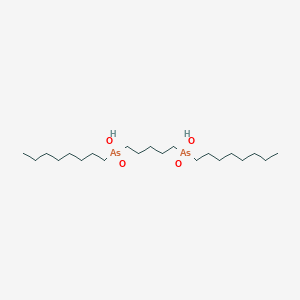![molecular formula C10H12ClNO2S B14494367 S-[(4-Chloro-2-hydroxyphenyl)methyl] ethylcarbamothioate CAS No. 64917-80-2](/img/structure/B14494367.png)
S-[(4-Chloro-2-hydroxyphenyl)methyl] ethylcarbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-[(4-Chloro-2-hydroxyphenyl)methyl] ethylcarbamothioate is an organic compound characterized by the presence of a chloro-substituted phenol group, a carbamothioate group, and an ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-[(4-Chloro-2-hydroxyphenyl)methyl] ethylcarbamothioate typically involves the reaction of 4-chloro-2-hydroxybenzyl chloride with ethyl isothiocyanate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
S-[(4-Chloro-2-hydroxyphenyl)methyl] ethylcarbamothioate can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding hydroxyphenyl derivative.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
S-[(4-Chloro-2-hydroxyphenyl)methyl] ethylcarbamothioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of S-[(4-Chloro-2-hydroxyphenyl)methyl] ethylcarbamothioate involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the carbamothioate group can interact with thiol groups in proteins. These interactions can lead to the modulation of biological pathways, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-2-hydroxybenzyl chloride
- Ethyl isothiocyanate
- 4-Chloro-2-hydroxyphenyl isothiocyanate
Uniqueness
S-[(4-Chloro-2-hydroxyphenyl)methyl] ethylcarbamothioate is unique due to the presence of both a chloro-substituted phenol group and a carbamothioate group. This combination of functional groups imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.
Eigenschaften
CAS-Nummer |
64917-80-2 |
|---|---|
Molekularformel |
C10H12ClNO2S |
Molekulargewicht |
245.73 g/mol |
IUPAC-Name |
S-[(4-chloro-2-hydroxyphenyl)methyl] N-ethylcarbamothioate |
InChI |
InChI=1S/C10H12ClNO2S/c1-2-12-10(14)15-6-7-3-4-8(11)5-9(7)13/h3-5,13H,2,6H2,1H3,(H,12,14) |
InChI-Schlüssel |
HDYVNVBOZGQAOK-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)SCC1=C(C=C(C=C1)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(Dimethylamino)-2-methylphenyl]ethene-1,1,2-tricarbonitrile](/img/structure/B14494284.png)
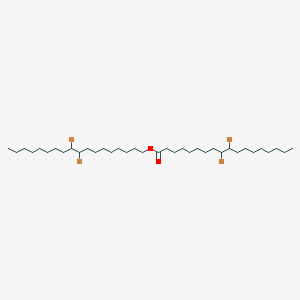
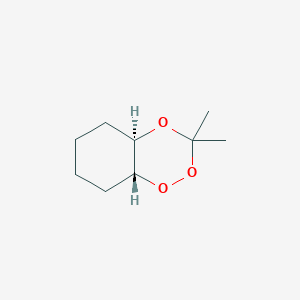
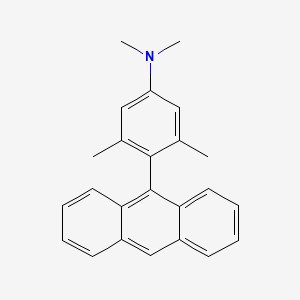

![N~1~,N~2~-Bis[(pyridin-2-yl)methyl]propane-1,2-diamine](/img/structure/B14494310.png)
![2-[(2-Methylphenoxy)methyl]morpholine;oxalic acid](/img/structure/B14494315.png)

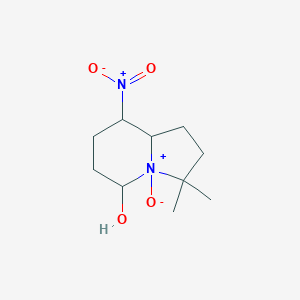
![1-[2,4-Bis(phenylsulfanyl)cyclopentyl]ethan-1-one](/img/structure/B14494330.png)
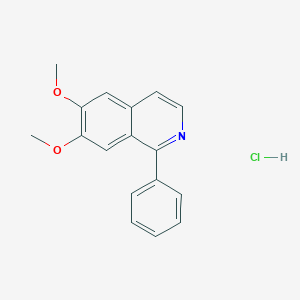
![Octyl 3-[(dimethylcarbamothioyl)sulfanyl]propanoate](/img/structure/B14494340.png)
